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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC-CBP30, a potent and
selective chemical probe for the bromodomains of the homologous transcriptional co-activators,
CREB-binding protein (CBP) and p300. This document details its mechanism of action in
inhibiting histone acetylation, presents key quantitative data, outlines experimental protocols for
its characterization, and visualizes its impact on relevant signaling pathways.

Core Mechanism of Action: Competitive Inhibition of
Acetyl-Lysine Binding

SGC-CBP30 is a small molecule inhibitor that specifically targets the bromodomains of CBP
and p300.[1] These two proteins are crucial histone acetyltransferases (HATs) that act as
transcriptional co-activators, playing a pivotal role in the regulation of gene expression.[2][3]
The bromodomain of CBP/p300 is responsible for recognizing and binding to acetylated lysine
residues on histones and other proteins. This interaction is a key step in the recruitment of the
HAT machinery to chromatin, leading to further histone acetylation and the activation of gene
transcription.[1]

SGC-CBP30 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket
within the CBP/p300 bromodomains.[4] By occupying this site, SGC-CBP30 prevents the
recognition of acetylated histones, thereby inhibiting the recruitment of CBP and p300 to
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chromatin.[5] This disruption leads to a reduction in histone acetylation, particularly at histone
H3 lysine 27 (H3K27), and consequently, the downregulation of target gene expression.[4]

Quantitative Data for SGC-CBP30

The following tables summarize the key quantitative data for SGC-CBP30, including its potency
against its primary targets and its selectivity against other bromodomains.

Table 1: In Vitro Potency of SGC-CBP30 Against CBP and p300 Bromodomains

Target Assay Type IC50 (nM) Kd (nM) Reference

CBP Cell-free 21-69 - [2][6]

p300 Cell-free 38 - [2][6]
Isothermal

CBP Titration - 21 [7]
Calorimetry (ITC)
Isothermal

p300 Titration - 32 [7]
Calorimetry (ITC)

Table 2: Cellular Activity of SGC-CBP30
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Assay Cell Line EC50 (uM) Effect Reference
) Inhibition of
p53 Luciferase o
RKO 15 doxorubicin- [6]
Reporter Assay i
stimulated p53
. Reduction in
MYC Expression  AMO1 2.7 ) [6]
MYC expression
Halo-tagged
histone H3.3
binding to Inhibition of
HEK293 2.8 o [6]
NanoLuc binding
luciferase
conjugated CBP
Fluorescence
Recovery After Accelerated
_ U20s 1 [8]
Photobleaching FRAP recovery

(FRAP)

Table 3: Selectivity Profile of SGC-CBP30

Off-Target Selectivity (fold over CBP) Reference
BRD4 (1st Bromodomain) 40-fold [61[7]
BRD4 (2nd Bromodomain) 250-fold [6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize SGC-CBP30 are provided
below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay
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This assay is used to measure the binding of SGC-CBP30 to the bromodomains of CBP and
p300 in a high-throughput format.

 Principle: The assay measures the disruption of the interaction between a biotinylated
histone peptide (e.g., H4 acetylated at multiple lysines) and a GST-tagged CBP or p300
bromodomain. The GST-tagged bromodomain is detected with a terbium-labeled anti-GST
antibody (donor), and the biotinylated peptide is detected with a fluorescently labeled
streptavidin (acceptor). When the bromodomain and peptide interact, FRET occurs. SGC-
CBP30 competes with the peptide for binding to the bromodomain, leading to a decrease in
the FRET signal.

e Protocol:

o Prepare a reaction mixture containing GST-tagged CBP or p300 bromodomain (e.g., 20
nM) and a biotinylated acetylated histone H4 peptide (e.g., 100 nM) in an appropriate
assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

o Add serial dilutions of SGC-CBP30 or DMSO (vehicle control) to the wells of a 384-well
plate.

o Add the reaction mixture to the wells.

o Add the TR-FRET detection reagents: a terbium-labeled anti-GST antibody and a
fluorescently labeled streptavidin.

o Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two
wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at
approximately 340 nm.

o Calculate the TR-FRET ratio and determine the IC50 value of SGC-CBP30.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding,
including the dissociation constant (Kd), enthalpy (AH), and stoichiometry (n) of the interaction
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between SGC-CBP30 and the CBP/p300 bromodomains.

e Principle: ITC directly measures the heat released or absorbed during a binding event. A
solution of SGC-CBP30 is titrated into a solution containing the CBP or p300 bromodomain
in the sample cell of a calorimeter. The heat changes upon each injection are measured and
used to determine the binding parameters.

e Protocol:

o Prepare solutions of the CBP or p300 bromodomain (e.g., 10-20 uM) and SGC-CBP30
(e.g., 100-200 pM) in the same dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM
NacCl).

o Degas the solutions to prevent bubble formation.

o Load the bromodomain solution into the sample cell and the SGC-CBP30 solution into the
injection syringe of the ITC instrument.

o Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed,
and injection volume (e.g., 2 uL per injection).

o Perform a series of injections of SGC-CBP30 into the sample cell, measuring the heat
change after each injection.

o Analyze the resulting data by integrating the heat pulses and fitting them to a suitable
binding model to determine the Kd, AH, and n.

Western Blot for Histone Acetylation

This method is used to assess the effect of SGC-CBP30 on the levels of specific histone
acetylation marks, such as H3K27ac, in cells.

e Principle: Cells are treated with SGC-CBP30, and total histones are extracted. The histones
are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody
specific for the acetylated histone mark of interest.

e Protocol:
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o Culture cells (e.g., human fibroblasts) to the desired confluency.

o Treat the cells with various concentrations of SGC-CBP30 (e.g., 0.5 uM) or DMSO for a
specified time (e.g., 3 hours to 5 days).[4]

o Harvest the cells and extract histones using an acid extraction method.
o Quantify the protein concentration of the histone extracts.

o Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a
PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

o Incubate the membrane with a primary antibody specific for the histone acetylation mark of
interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-histone H3).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

o Quantify the band intensities to determine the relative change in histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving
CBP/p300 and a typical experimental workflow for studying the effects of SGC-CBP30.
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Caption: Mechanism of SGC-CBP30 action.
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Caption: Role of CBP/p300 in TGF-B/SMAD signaling.
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Caption: Experimental workflow for SGC-CBP30.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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